3-Cyclopropoxy-4-ethyl-2-isopropylpyridine
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Overview
Description
3-Cyclopropoxy-4-ethyl-2-isopropylpyridine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an isopropyl group attached to a pyridine ring. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethyl-2-isopropylpyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl alcohol, ethyl bromide, and isopropylamine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-ethyl-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-ethyl-2-isopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-ethyl-2-isopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-ethyl-4-isopropylpyridine: Similar structure but different positional isomers.
2-Cyclopropoxy-4-ethyl-3-isopropylpyridine: Another positional isomer with distinct chemical properties.
Uniqueness
3-Cyclopropoxy-4-ethyl-2-isopropylpyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-8-14-12(9(2)3)13(10)15-11-5-6-11/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
POOIKXZDUQKIHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)C(C)C)OC2CC2 |
Origin of Product |
United States |
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